Chemical structure and properties of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline
Chemical structure and properties of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this particular molecule is not extensively available in public literature, this document synthesizes foundational knowledge of the quinazoline scaffold, its chemical reactivity, and the influence of its substituents to offer a predictive analysis of its properties and potential applications. We will delve into its structural features, predicted physicochemical properties, probable synthetic routes, and its potential as a versatile intermediate for the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Derivatives of quinazoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] The versatility of the quinazoline ring system, particularly the reactivity of substituents at the 4-position, allows for extensive chemical modification, making it an attractive starting point for the development of targeted therapies.[3] This guide focuses on a specific, substituted quinazoline, 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline, to explore its chemical identity and potential as a key building block in synthetic chemistry.
Molecular Identity and Structural Elucidation
The fundamental characteristics of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline are summarized below, providing a clear identification of this specific chemical entity.
| Identifier | Value | Source |
| Chemical Name | 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline | N/A |
| CAS Number | 1160994-15-9 | [4] |
| Molecular Formula | C₁₀H₆ClF₃N₂ | [4] |
| Molecular Weight | 246.62 g/mol | Calculated |
| Canonical SMILES | CC1=CC2=C(C=C1C(F)(F)F)N=C(Cl)N=C2 | N/A |
| InChI Key | (Predicted) | N/A |
Structural Diagram:
Caption: Chemical structure of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Solid at room temperature | The rigid, planar quinazoline core and the presence of polar atoms suggest a solid state.[5] |
| Melting Point | Moderately high | Aromatic and heterocyclic compounds with similar molecular weights tend to have melting points above 100°C. |
| Boiling Point | High | Significant intermolecular forces due to the aromatic system and polar groups would require high energy for vaporization. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF). Sparingly soluble in non-polar solvents (e.g., Hexane). Poorly soluble in water. | The trifluoromethyl group increases lipophilicity, while the nitrogen atoms provide some polarity.[6] |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and nucleophiles. | The 4-chloro substituent is a known reactive site.[7] |
Reactivity and Synthetic Utility
The synthetic value of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline lies in the reactivity of the chloro group at the 4-position. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr), making it a versatile handle for introducing a wide array of functional groups.[8]
Key Reaction Pathway: Nucleophilic Aromatic Substitution (SₙAr)
The primary mode of reaction for this compound is the displacement of the 4-chloro substituent by a nucleophile. This reaction is central to the synthesis of a diverse library of quinazoline derivatives.
Caption: Generalized SₙAr reaction of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline.
Experimental Insight:
The choice of solvent, base, and temperature is critical for the success of the SₙAr reaction.[7] Polar aprotic solvents like DMF or DMSO are often employed to facilitate the reaction. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is typically required to neutralize the HCl generated during the reaction.[7]
Example Protocol: Synthesis of a 4-Anilinoquinazoline Derivative
This generalized protocol illustrates the utility of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline as a synthetic intermediate.
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Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide.
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Addition of Nucleophile: Add the desired aniline derivative (1.1 eq) to the solution.
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Base Addition: Add a non-nucleophilic base, such as DIPEA (1.5 eq), to the reaction mixture.
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Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. The resulting precipitate is collected by filtration.
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Purification: The crude product is then purified by column chromatography on silica gel to afford the desired 4-anilinoquinazoline derivative.
Potential Biological and Pharmacological Significance
The substituents on the quinazoline ring of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline—a methyl group at the 6-position and a trifluoromethyl group at the 7-position—are known to influence the biological activity of the parent scaffold.
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Trifluoromethyl Group: The presence of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6] This is a common strategy in drug design to improve pharmacokinetic properties.
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Methyl Group: The methyl group can also contribute to the lipophilicity and may play a role in the steric and electronic interactions with target proteins.
Given the established activities of substituted quinazolines, it is plausible that derivatives of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline could be investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Many quinazoline derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][9]
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Antimicrobial Agents: The quinazoline scaffold has been shown to exhibit antibacterial and antifungal properties.[1]
-
Anti-inflammatory Agents: Certain quinazoline derivatives have demonstrated anti-inflammatory activity.[2]
Caption: The relationship between the chemical structure and potential biological activities.
Conclusion and Future Directions
4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline represents a promising, yet underexplored, building block for synthetic and medicinal chemistry. Its strategic substitution pattern, featuring a reactive 4-chloro group and activity-modulating methyl and trifluoromethyl groups, positions it as a valuable precursor for the synthesis of novel, biologically active compounds. Further experimental investigation into its physicochemical properties, detailed reactivity profile, and the biological activities of its derivatives is warranted. This guide serves as a foundational resource to stimulate and support such research endeavors, ultimately contributing to the discovery of new therapeutic agents.
References
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry, 5, 100839.
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- Sánchez, J., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry, 32(10), e4002.
- Potts, K. T., & Surapaneni, C. R. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 14, 1722-1725.
- BenchChem. (n.d.). Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline. Retrieved from a relevant technical document source.
- Reaction of 4-chloroquinazolines (C) with different amines leading to compounds 1-34 (a), 35-42 (b) and 43-52 (c). (n.d.).
- BenchChem. (n.d.). Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. Retrieved from a relevant technical support document.
- Reaction of 4-chloroquinazoline with arenesulfonothioic acid salts. (n.d.).
- Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. (2016).
- Sigma-Aldrich. (n.d.). 4-chloro-7-fluoro-6-nitro-quinazoline.
- Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 1-17.
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- Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (2018). Organic Chemistry: Current Research, 7(2).
- Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (2012).
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